N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
Description
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-28-17-6-7-19-15(12-17)8-10-24(19)11-9-22-20(26)14-25-21(27)18-5-3-2-4-16(18)13-23-25/h2-8,10,12-13H,9,11,14H2,1H3,(H,22,26) |
InChI Key |
PDAMNSUWBBQQOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can be achieved through a multi-step process involving the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Formation of the Phthalazinone Moiety: The phthalazinone moiety can be synthesized by reacting phthalic anhydride with hydrazine hydrate under reflux conditions.
Coupling of the Moieties: The final step involves coupling the indole and phthalazinone moieties using a suitable coupling reagent, such as acetyl chloride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as microwave irradiation to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and phthalazinone moieties.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure with an iodine atom at the indole moiety.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): A well-known compound with a similar indole structure.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to the presence of both indole and phthalazinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its antibacterial, anticancer, and neuroprotective properties, supported by recent research findings and data.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 320.351 g/mol. The presence of both the indole and phthalazine moieties contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar indole derivatives. For instance, compounds related to indole structures have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antibacterial Activity of Indole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 µg/mL |
| This compound | S. aureus | TBD |
| Other quinazolinone derivatives | Mycobacterium tuberculosis | 7.80 µg/mL |
The antibacterial activity of these compounds is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation, which is critical for bacterial virulence.
Anticancer Activity
Indole derivatives have also been studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer cells.
Case Studies
-
Study on Indole Derivatives :
- A study evaluated the cytotoxic effects of various indole derivatives against A549 cells and found that certain analogues exhibited significant antiproliferative activity.
- Compounds such as 3c , 3f , and 3g demonstrated IC50 values indicating effective inhibition of cell growth.
-
Mechanism of Action :
- The mechanism involves the induction of apoptosis in cancer cells while sparing normal cells, potentially through modulation of signaling pathways associated with cell survival.
Neuroprotective Effects
This compound may also exhibit neuroprotective effects similar to those observed in melatonin-related compounds. Melatonin has been shown to possess antioxidant properties, reduce oxidative stress, and modulate neuroinflammatory responses.
Table 2: Neuroprotective Properties of Related Compounds
| Compound | Effect | Mechanism |
|---|---|---|
| Melatonin | Neuroprotection | Antioxidant activity |
| This compound | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
